molecular formula C19H17N3O4 B14091904 N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide

Cat. No.: B14091904
M. Wt: 351.4 g/mol
InChI Key: AFPWNZVJFOORPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide is a synthetic organic compound that features a benzodioxole moiety and a hydroxyquinoxaline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Benzodioxole Moiety: Starting from a suitable precursor, such as catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Quinoxaline Synthesis: The quinoxaline ring can be synthesized by condensing an o-phenylenediamine derivative with a suitable diketone.

    Coupling Reaction: The benzodioxole and quinoxaline intermediates can be coupled through a nucleophilic substitution reaction, followed by amide bond formation to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoxaline ring can be oxidized to form a quinone derivative.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.

    N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyquinoxalin-2-yl)propanamide: Similar structure with a methoxy group instead of a hydroxy group on the quinoxaline ring.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide is unique due to the presence of both a benzodioxole and a hydroxyquinoxaline moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-4H-quinoxalin-2-yl)propanamide

InChI

InChI=1S/C19H17N3O4/c23-18(20-10-12-5-7-16-17(9-12)26-11-25-16)8-6-15-19(24)22-14-4-2-1-3-13(14)21-15/h1-5,7,9H,6,8,10-11H2,(H,20,23)(H,22,24)

InChI Key

AFPWNZVJFOORPE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=NC4=CC=CC=C4NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.